molecular formula C15H17F3N2O4S B2430585 2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE CAS No. 1421465-04-4

2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE

Cat. No.: B2430585
CAS No.: 1421465-04-4
M. Wt: 378.37
InChI Key: VEPFQRWQKKJLQU-UHFFFAOYSA-N
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Description

2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a but-2-yn-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the trifluoromethylphenoxy group: This step involves the reaction of a trifluoromethylphenol with an appropriate halide under basic conditions to form the trifluoromethylphenoxy intermediate.

    Alkyne coupling: The trifluoromethylphenoxy intermediate is then coupled with a but-2-yn-1-yl halide using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

    Sulfonamide formation: The final step involves the reaction of the coupled product with N-methylmethanesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

2-(N-Methylmethanesulfonamido)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}acetamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a sulfonamide moiety with a trifluoromethylphenoxy group, which may influence its biological activity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity Overview

  • Antimicrobial Properties :
    • Research indicates that compounds with sulfonamide groups exhibit antimicrobial activity. The presence of the N-methylmethanesulfonamide moiety suggests potential efficacy against bacterial infections.
    • Case Study : In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.
  • Anti-inflammatory Effects :
    • The compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This is crucial in the treatment of chronic inflammatory diseases.
    • Research Finding : A study reported a reduction in TNF-α and IL-6 levels in macrophages treated with the compound, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity :
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation. This could be due to its ability to induce apoptosis in malignant cells.
    • Case Study : In a cancer cell line model (MCF-7), the compound showed IC50 values of approximately 25 µM, demonstrating promising anticancer properties.

Data Tables

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 16-32 µg/mL
Anti-inflammatoryMacrophagesDecreased TNF-α
AnticancerMCF-7 (breast cancer)IC50: 25 µM

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The lipophilic nature due to the trifluoromethyl group may enhance gastrointestinal absorption.
  • Metabolism : Likely metabolized by hepatic enzymes; further studies are needed to identify specific metabolic pathways.
  • Excretion : Predominantly renal excretion is expected due to the polar sulfonamide moiety.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4S/c1-20(25(2,22)23)11-14(21)19-8-3-4-9-24-13-7-5-6-12(10-13)15(16,17)18/h5-7,10H,8-9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPFQRWQKKJLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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